N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Description
N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a heterocyclic compound featuring a benzodioxole moiety linked via a carboxamide group to a thiazole ring substituted with a 3,4-dimethylphenyl group.
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-11-3-4-13(7-12(11)2)15-9-25-19(20-15)21-18(22)14-5-6-16-17(8-14)24-10-23-16/h3-9H,10H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQMKBFRKJBLKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with thiazole and benzodioxole moieties exhibit promising anticancer properties. Specifically, derivatives of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide have shown efficacy in inhibiting cancer cell proliferation. For instance, studies demonstrated that modifications to the benzodioxole ring can enhance the cytotoxic effects against various cancer cell lines, making it a candidate for further drug development .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known for their ability to combat bacterial and fungal infections. Preliminary studies suggest that this compound exhibits significant inhibitory effects against pathogenic microorganisms. The mechanism of action is believed to involve disruption of microbial cell membranes .
Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory potential of this compound. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells. This suggests its application in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .
Organic Electronics
This compound has been explored for its electronic properties in organic semiconductors. Its unique molecular structure allows for effective charge transport and stability in organic photovoltaic devices. Research indicates that incorporating this compound into polymer matrices enhances the efficiency of solar cells .
Fluorescent Probes
The compound's photophysical properties make it suitable for use as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation allows researchers to visualize cellular processes in real-time. Studies have demonstrated its application in tracking cellular uptake and distribution in live cells .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its reactivity allows chemists to create a variety of derivatives with tailored properties for specific applications. This versatility is particularly useful in the development of new pharmaceuticals and agrochemicals .
Biochemical Assays
In biochemical research, this compound is utilized in assays to study enzyme activity and inhibition. Its interaction with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets. Case studies have shown its effectiveness in screening for inhibitors against key enzymes involved in disease processes .
Mechanism of Action
The mechanism of action of N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements include:
- 2H-1,3-Benzodioxole: A fused oxygen-containing heterocycle known for enhancing lipophilicity and metabolic stability.
- Thiazole ring : A nitrogen-sulfur heterocycle contributing to hydrogen-bonding capabilities and aromatic interactions.
- 3,4-Dimethylphenyl substituent : A hydrophobic group that may influence binding affinity and solubility.
Comparisons with structurally related compounds (Table 1) reveal critical distinctions:
*Calculated based on structural formula.
Key Differences and Implications
Hydrogen-Bonding Capacity: The target compound’s benzodioxole and carboxamide groups provide hydrogen-bond acceptors (O, S) and donors (N–H), facilitating interactions akin to those in ’s dihydrobenzodioxin and pyrrolidone groups.
Lipophilicity :
- The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to ’s polar acetamidophenyl substituent. This distinction may influence pharmacokinetics, favoring blood-brain barrier penetration for the target compound but limiting aqueous solubility .
Crystallographic Behavior :
- Crystallization patterns of such compounds are often analyzed using SHELX software (). The target’s benzodioxole-thiazole system may form distinct hydrogen-bonding networks compared to ’s thiadiazole-hydrazine motif, impacting crystal packing and stability .
Synthetic Complexity :
- The thiazole ring in the target and likely arises from cyclization reactions, whereas ’s thiadiazole suggests alternative synthetic routes. Substituents like 3,4-dimethylphenyl may require regioselective coupling, increasing synthesis complexity compared to simpler analogs .
Biological Activity
N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a synthetic compound belonging to the thiazole family. Its unique structure contributes to a variety of biological activities, including antimicrobial and anticancer properties. This article reviews the compound's biological activity based on diverse sources, including synthesis methods, mechanisms of action, and case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a thiazole ring and a benzodioxole moiety. The molecular formula is with a molecular weight of 342.47 g/mol. The compound exhibits characteristics typical of thiazole derivatives, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O2S |
| Molecular Weight | 342.47 g/mol |
| LogP | 5.4834 |
| Polar Surface Area | 33.104 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves the condensation of substituted benzaldehydes with thiosemicarbazide followed by cyclization to form the thiazole ring. The final acylation step incorporates the benzodioxole moiety under basic conditions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiazole ring can inhibit enzymes involved in the biosynthesis of essential biomolecules. This inhibition leads to antimicrobial and anticancer effects by disrupting metabolic pathways in target organisms or cells.
- Receptor Modulation : The compound may modulate receptor activity, affecting various signaling pathways crucial for cell survival and proliferation .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been shown to inhibit the growth of various bacterial strains in vitro. Its mechanism likely involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values indicate potent activity compared to standard chemotherapeutic agents .
Case studies reveal that treatment with this compound induces apoptosis in cancer cells through both intrinsic and extrinsic signaling pathways .
Summary of Biological Activities
| Activity Type | Effectiveness | Target Organisms/Cells |
|---|---|---|
| Antimicrobial | Significant inhibition | Various bacterial strains |
| Anticancer | Cytotoxic against multiple lines | MCF-7, A549, HepG2 |
Case Studies
- Antimicrobial Study : A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics .
- Cancer Cell Line Study : In a comparative analysis against standard treatments like doxorubicin, this compound demonstrated superior IC50 values in inhibiting proliferation in MCF-7 cells, suggesting its potential as an alternative therapeutic agent .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Key Product |
|---|---|---|---|---|
| 1 | Thiourea, α-bromoketone | Ethanol | Reflux | Thiazole intermediate |
| 2 | EDC, HOBt, TEA | DMF | 0–25°C | Final carboxamide |
Which spectroscopic and crystallographic techniques are most effective for characterizing its structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR confirms regiochemistry and functional groups (e.g., benzodioxole protons at δ 6.8–7.2 ppm, thiazole carbons at ~160 ppm) .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography:
How can researchers resolve contradictions in reported biological activities across studies?
Answer:
Contradictions may arise from:
- Assay variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
- Structural analogs: Modifications in the thiazole or benzodioxole groups alter bioactivity. For example, replacing 3,4-dimethylphenyl with chlorophenyl enhances antimicrobial potency .
- Statistical analysis: Use multivariate regression to correlate substituent effects (e.g., Hammett σ values) with activity trends .
Q. Table 2: Bioactivity Comparison of Structural Analogs
| Substituent on Thiazole | Biological Activity (IC50, μM) | Assay Type | Reference |
|---|---|---|---|
| 3,4-Dimethylphenyl | 12.5 (Anticancer) | MTT assay | |
| 4-Chlorophenyl | 5.8 (Antimicrobial) | MIC assay |
What computational methods predict the electronic properties and reactivity of this compound?
Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD):
What challenges arise in crystallizing this compound, and how are they addressed?
Answer:
- Challenges:
- Low solubility in common solvents.
- Polymorphism due to flexible thiazole-benzodioxole linkage.
- Solutions:
How do the benzodioxole and thiazole moieties influence physicochemical properties and target interactions?
Answer:
- Benzodioxole:
- Enhances lipophilicity (logP ~2.5) and membrane permeability .
- π-π stacking with aromatic residues in enzyme active sites .
- Thiazole:
What best practices ensure reproducibility in synthesis and bioactivity testing?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
